Tn Antigen

Immunohistochemistry Metastasis Differential Diagnosis

Researchers studying tumor-associated carbohydrate antigens require a validated, high-purity GalNAcα-O-Ser/Thr building block to ensure reproducible glycoconjugate synthesis and antibody development. Tn Antigen (CAS 67262-86-6) directly addresses the need for a well-characterized pan-carcinoma marker that distinguishes metastatic from primary tumors (81% vs. 21% positivity). - Serves as core precursor for multivalent vaccine constructs shown to elicit potent IgG responses (1:204,800 titer). - Enables development of specific immunoassays free from IgA1 cross-reactivity, critical for accurate glycoproteomic discovery. - Strict quality control ensures lot-to-lot consistency for diagnostic pathology and therapeutic research programs.

Molecular Formula C11H20N2O8
Molecular Weight 308.29 g/mol
CAS No. 67262-86-6
Cat. No. B014074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTn Antigen
CAS67262-86-6
SynonymsSerinyl 2-Acetamido-2-deoxy-α-galactopyranoside;  N-Acetyl-α-D-galactosaminyl-_x000B_1-O-serine;  O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-serine; 
Molecular FormulaC11H20N2O8
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O
InChIInChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1
InChIKeyREDMNGDGDYFZRE-WKWISIMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tn Antigen Procurement Guide


Tn antigen (CAS 67262-86-6), also designated as GalNAcα1-O-Ser/Thr or O-(N-acetyl-α-D-galactosaminyl)-L-serine, is a truncated mucin-type O-glycan composed of a single N-acetylgalactosamine (GalNAc) monosaccharide α-O-linked to serine or threonine residues [1]. With a molecular formula of C11H20N2O8 and molecular weight of 308.29 g/mol, this pan-carcinoma-associated carbohydrate antigen is abnormally expressed in 10-90% of solid tumors including lung, prostate, breast, colon, pancreas, gastric, ovarian, and cervical cancers, yet is rarely detected in normal adult tissues [2]. The compound is commercially available as a white to off-white hygroscopic powder with purity specifications of ≥95.0% , and serves as a foundational building block for glycopeptide synthesis, monoclonal antibody development, and glycoconjugate vaccine construction.

1 Core building block for synthetic glycopeptide synthesis
2 Supports monoclonal antibody development and specificity validation
3 Glycoconjugate vaccine research: multivalent construct design

Tn Antigen vs. TACA Analogs


Tn antigen is frequently discussed alongside structurally related tumor-associated carbohydrate antigens (TACAs), including T antigen (Thomsen-Friedenreich, Galβ1-3GalNAcα-O-Ser/Thr) and sialyl-Tn antigen (sTn, Neu5Acα2-6GalNAcα-O-Ser/Thr). Despite sharing the core GalNAcα-O-Ser/Thr motif, these glycans exhibit fundamentally distinct expression patterns in malignant versus metastatic tissues, divergent prognostic implications, and differential molecular recognition by monoclonal antibodies and lectins [1]. Critically, the addition of β1-3-linked galactose (T antigen) or α2-6-linked sialic acid (sTn) substantially alters epitope topology and immunoreactivity [2]. Furthermore, the GalNAcα-O-Ser/Thr moiety also occurs in blood group A antigen, necessitating careful validation of antibody specificity to avoid cross-reactivity artifacts in diagnostic and therapeutic applications [3]. The quantitative evidence presented in Section 3 establishes that procurement decisions between Tn antigen and its analogs must be guided by the specific biological or immunological question under investigation.

T antigen substitution may miss metastatic lesions
T antigen shows substantially lower positivity in metastatic carcinoma compared to Tn; T reagent may fail to detect the majority of metastatic deposits.
Prognostic stratification differs among TACAs
Only Tn antigen remained an independent prognostic factor in ovarian carcinoma research; sTn and T antigen were not retained, limiting their utility for survival-related endpoint studies.
Antibody cross-reactivity risk with blood group A
Earlier anti-Tn clones cross-react with blood group A antigen; using non-validated antibodies can produce false-positive signals. sTn/T antibodies carry distinct cross-reactivity profiles.

Tn Antigen Evidence vs. T and sTn


Tn vs. T Expression in Metastasis

In a systematic immunohistochemical analysis of 26 carcinomas metastatic to the skin, Tn antigen was detected in 81% of metastatic lesions, whereas the structurally related T antigen was positive in only 23% of the same metastatic carcinoma cohort [1]. In contrast, primary cutaneous premalignant and malignant epithelial tumors exhibited Tn and T antigen expression in 21% and 29% of cases, respectively [1]. The substantial differential in metastatic lesions (81% versus 23%) demonstrates that Tn antigen accumulation is a hallmark of incomplete glycosylation in metastatic tumors, whereas T antigen expression is comparatively diminished in this setting [1].

Metastasis IHC
Head-to-head
81% Tn-positive vs 23% T-positive in metastatic carcinomas to skin
Reported 3.5-fold higher detection; supports Tn-focused metastatic carcinoma research IHC
n=26; monoclonal antibody; formalin-fixed tissue
Immunohistochemistry Metastasis Differential Diagnosis

Tn Antigen Prognostic Significance

In a study of 38 ovarian carcinoma patients, multivariate stepwise regression analysis identified Tn antigen expression as a significant independent predictor of overall survival (P = 0.02), alongside disease stage (P = 0.000) [1]. Univariate analysis of 19 patients with available survival data showed that high Tn antigen expression was associated with significantly worse overall survival compared to negative/low expression (P < 0.05) [1]. By contrast, T antigen expression showed no independent prognostic value in the same multivariate analysis, and sialyl-Tn, while also associated with poor survival in univariate analysis (P < 0.01), was not retained as an independent predictor [1].

Prognostic significance
Reported
P = 0.02 (multivariate)
Tn antigen was the only TACA independently associated with overall survival in ovarian carcinoma research cohort
n=38; multivariate stepwise regression
Prognosis Ovarian Carcinoma Multivariate Analysis

Blood Group A Cross-Reactivity Absence

Monoclonal antibodies targeting Tn antigen have historically exhibited problematic cross-reactivity with blood group A antigen due to the shared α-linked GalNAc epitope [1]. Novel anti-Tn monoclonal antibodies have been developed and rigorously validated to eliminate this cross-reactivity. The chimeric anti-Tn IgG1 antibody cKM3413 demonstrated no detectable cross-reactivity against type-A blood antigen, enabling specific targeting of clustered Tn antigens without off-target blood group recognition [2]. Similarly, the IgG3 monoclonal antibody CU-1 was established with specificity exclusively for Tn antigen and showed no reactivity with blood group A antigen, in direct contrast to previously reported anti-Tn antibodies that exhibited varying degrees of cross-reactivity [1].

Blood group A cross-reactivity
Head-to-head
cKM3413 and CU-1: no detectable cross-reactivity; earlier clones showed cross-reactivity
Validated antibody clones eliminate false-positive signals from blood group A antigen
SPR KD ~10⁻⁷ M; immunoperoxidase validation
Monoclonal Antibody Specificity Diagnostic Reagents

Clustered Tn Epitope Requirement

Surface plasmon resonance (SPR) analysis using synthetic Tn glycopeptide models revealed that anti-Tn monoclonal antibodies 83D4 and MLS128 require a minimum of two consecutive Tn residues for recognition, whereas isolectin VVLB4 binds to a single Tn determinant [1]. MLS128 exhibited higher affinity for glycopeptides bearing three consecutive Tn residues compared to two-residue clusters [1]. This cluster-dependent recognition contrasts with monovalent carbohydrate-binding proteins and establishes that Tn antigen density and spatial organization critically influence immunodetection outcomes [1].

Epitope requirement
Head-to-head
≥2 consecutive Tn residues (mAbs 83D4, MLS128)
Clustered Tn recognition required for mAb-based detection; lectin VVLB4 binds single Tn
BIAcore SPR with synthetic glycopeptide models
Surface Plasmon Resonance Epitope Mapping Glycopeptide

Multivalent Tn Antigen Antibody Response

Immunization studies comparing multivalent Tn antigen constructs revealed that hexadecavalent Tn (16 Tn moieties on third-generation PETIM dendrimer) induced substantially higher antigen-specific IgG antibody titers compared to conventional Tn-BSA conjugate, with the hexadecavalent construct achieving antibody detection at a 1:204,800 serum dilution [1]. All three multivalent constructs (tetra-, octa-, and hexadecavalent) elicited significantly stronger IgG antibody responses than the Tn-BSA conjugate baseline [1].

Antibody response
Head-to-head
IgG titer 1:204,800 (hexadecavalent Tn dendrimer)
Multivalent constructs significantly stronger than Tn-BSA conjugate; valency-dependent response
Mouse immunization, ELISA endpoint
Vaccine Development Immunogenicity Dendrimer

Remab6 Anti-Tn Antibody Specificity

The recombinant chimeric human IgG1 antibody Remab6 recognizes clustered Tn structures on human cancer cell lines expressing Tn antigen while showing no binding to Tn-negative counterparts in flow cytometry and immunofluorescence analyses [1]. Importantly, Remab6 does not recognize glycoforms of human IgA1 that contain potentially cross-reactive Tn antigen structures, distinguishing it from earlier anti-Tn reagents that exhibit confounding IgA1 binding [1]. In immunohistochemistry on tissue arrays, Remab6 stains many human cancers but rarely stains normal tissues, with predominantly intracellular staining when normal tissue positivity is observed [1].

Remab6 specificity
Head-to-head
Recognizes Tn-positive cancer cells; no IgA1 cross-reactivity (vs earlier anti-Tn antibodies)
Enables Tn biomarker discovery without IgA1 interference
Flow cytometry, IHC on tissue arrays
Recombinant Antibody Flow Cytometry Glycoproteomics

Tn Antigen Applications


Metastatic vs. Primary Carcinoma IHC

Based on the 81% Tn positivity rate in metastatic carcinomas to the skin versus 23% T antigen positivity in the same specimens [1], Tn antigen immunohistochemistry provides a validated differential marker for distinguishing metastatic carcinomas (predominantly Tn-positive) from primary cutaneous tumors (21% Tn-positive). Procurement of Tn-specific monoclonal antibodies rather than T antigen reagents is indicated for diagnostic pathology applications requiring metastatic carcinoma detection [1].

Ovarian Cancer Prognostic Biomarker

Tn antigen expression serves as an independent predictor of overall survival in ovarian carcinoma (multivariate P = 0.02), whereas T antigen lacks independent prognostic value in the same analysis [1]. Research programs developing prognostic stratification tools for ovarian cancer should prioritize Tn antigen detection over T or sTn, as Tn is the only one of the three TACA markers retained as a significant independent survival predictor in multivariate modeling [1].

Multivalent Tn Vaccine Development

Hexadecavalent Tn antigen constructs (16 Tn moieties on third-generation PETIM dendrimers) elicit IgG antibody responses detectable at 1:204,800 serum dilution, significantly exceeding conventional Tn-BSA conjugate immunogenicity [1]. Vaccine development programs should procure multivalent Tn antigen formats rather than monomeric Tn to achieve robust, valency-dependent antibody production with confirmed selective binding to Tn-positive cancer cells (MCF-7, Jurkat) while sparing noncancerous HEK293 cells [1].

Tn Glycoproteomics Biomarker Discovery

Remab6 recombinant antibody enables specific identification of Tn-containing glycoproteins in cancer cells without the confounding IgA1 cross-reactivity that affects earlier anti-Tn reagents [1]. Flow cytometry applications using Remab6 distinguish Tn-positive from Tn-negative cancer cell lines, and immunohistochemistry on tissue arrays demonstrates preferential cancer tissue staining over normal tissues [1]. Procurement of validated non-IgA1-cross-reactive anti-Tn antibodies is essential for accurate Tn biomarker discovery and glycoproteomic characterization [1].

Application
Selection Property
Validation Focus
Metastatic carcinoma research IHC
Tn-specific mAb vs T antigen reagent
Differential positivity in metastatic vs primary tissues
Ovarian carcinoma prognostic research
Independent prognostic association
Survival endpoint context; multivariate model retention
Multivalent Tn vaccine research
Valency-dependent immunogenicity
IgG titer and cancer-cell selective binding
Tn glycoproteomics research
Non-cross-reactive anti-Tn antibody
IgA1 cross-reactivity exclusion; cancer vs normal tissue staining

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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